

Discovery and natural occurrence of 3-(3-Hydroxypropyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Hydroxypropyl)phenol

Cat. No.: B072551

[Get Quote](#)

An In-Depth Technical Guide to **3-(3-Hydroxypropyl)phenol**: Discovery, Natural Occurrence, and Synthetic Pathways

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(3-Hydroxypropyl)phenol**, a phenolic compound of interest to researchers in natural product chemistry, pharmacology, and synthetic chemistry. We will delve into its discovery, natural sources, methods for its isolation and synthesis, and its analytical characterization. This document is intended for professionals in drug development and scientific research, offering expert insights into the experimental considerations for working with this molecule.

Introduction and Physicochemical Properties

3-(3-Hydroxypropyl)phenol, also known as 3-hydroxybenzenepropanol, is a substituted phenol with the chemical formula C₉H₁₂O₂.^[1]^[2] Its structure consists of a phenol ring substituted at the meta-position with a 3-hydroxypropyl chain. This unique combination of a hydrophilic alcohol and a moderately polar phenol group imparts specific solubility and reactivity characteristics that are of interest for further chemical modification and biological evaluation.

The presence of two hydroxyl groups and an aromatic ring suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are common

among phenolic compounds.[3][4] Its role as a potential building block in the synthesis of more complex molecules further enhances its importance in medicinal and materials science.

Table 1: Physicochemical Properties of **3-(3-Hydroxypropyl)phenol**

Property	Value	Reference
CAS Number	1424-74-4	[1][5]
Molecular Formula	C ₉ H ₁₂ O ₂	[1]
Molecular Weight	152.19 g/mol	[1][2]
IUPAC Name	3-(3-hydroxypropyl)phenol	[2]
Synonyms	3-Hydroxybenzenepropanol, 3-(3-hydroxyphenyl)propanol	[2]

Discovery and Natural Occurrence

The formal discovery of **3-(3-Hydroxypropyl)phenol** is not extensively documented in readily available literature. However, its identification as a naturally occurring compound has been reported.

Identification in Flora

3-(3-Hydroxypropyl)phenol has been identified as a constituent of *Taxus baccata*, the European yew.[2] This finding is significant as the *Taxus* genus is a well-known source of complex and biologically active natural products, most notably the anticancer drug paclitaxel. The presence of simpler phenolic compounds like **3-(3-Hydroxypropyl)phenol** in these plants suggests they may serve as biosynthetic precursors or have their own ecological roles.

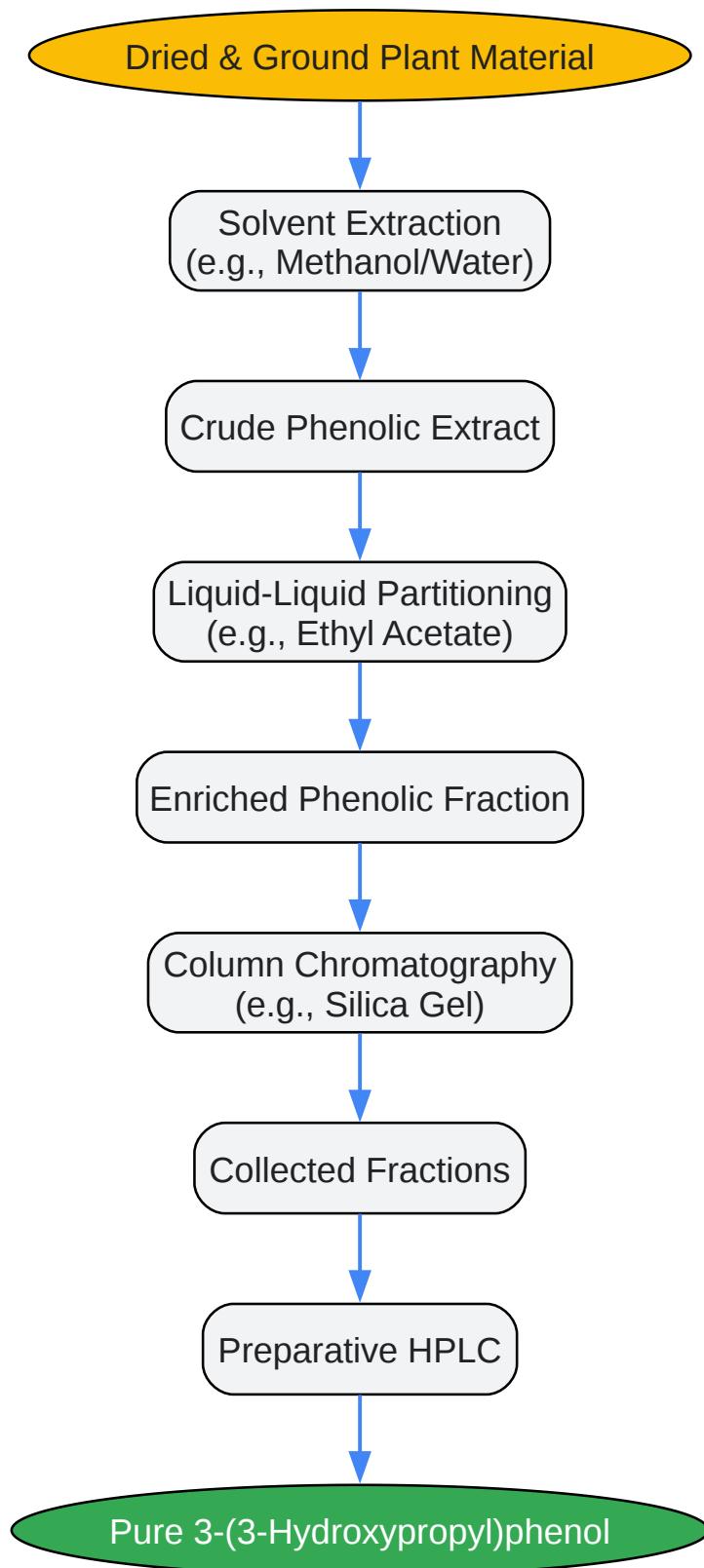
Context within Natural Phenols

Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant and microbial kingdoms.[6][7] They play crucial roles in plant defense against pathogens, insects, and UV radiation.[6] While **3-(3-Hydroxypropyl)phenol** is not one of the most abundant natural phenols, its existence underscores the structural diversity that can be found in nature. Many phenolic compounds are also found in products derived from plants,

such as propolis, a resinous mixture produced by honeybees, which is rich in a variety of phenols and polyphenols.[8][9][10]

Isolation from Natural Sources

The isolation of **3-(3-Hydroxypropyl)phenol** from a plant matrix like *Taxus baccata* would follow established protocols for the extraction and purification of phenolic compounds.[11][12] The choice of solvent and chromatographic technique is critical for achieving good recovery and purity.


Extraction Methodologies

A generalized workflow for the isolation of **3-(3-Hydroxypropyl)phenol** from a plant source would involve an initial extraction with a polar solvent to solubilize the phenolic constituents.

Step-by-Step Protocol:

- **Sample Preparation:** The plant material (e.g., leaves, bark) is first dried and ground to a fine powder to increase the surface area for solvent penetration.[7]
- **Solvent Extraction:** A polar solvent such as methanol, ethanol, or a mixture of acetone and water is used for the initial extraction.[13] This can be performed using techniques like maceration, Soxhlet extraction, or more modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[11]
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a compound like **3-(3-Hydroxypropyl)phenol**, partitioning between a non-polar solvent (like hexane, to remove lipids) and a more polar solvent (like ethyl acetate) would be appropriate.
- **Chromatographic Purification:** The enriched fraction is then purified using chromatographic techniques.
 - **Column Chromatography:** Initial purification is often carried out on a silica gel or Sephadex column.[11] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be used to separate the compounds.

- High-Performance Liquid Chromatography (HPLC): Final purification to obtain a highly pure sample is typically achieved using reversed-phase HPLC (RP-HPLC).[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **3-(3-Hydroxypropyl)phenol**.

Chemical Synthesis

While found in nature, laboratory synthesis provides a reliable and scalable source of **3-(3-Hydroxypropyl)phenol** for research purposes. A plausible and efficient synthetic route involves the reduction of a suitable carbonyl precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the propyl chain at the alcohol, suggesting a precursor such as 3-(3-oxopropyl)phenol or a related ester or acid. A more straightforward approach would be the reduction of 3-(3-hydroxyphenyl)propanoic acid or its ester.

Proposed Synthetic Pathway

A common method would be the reduction of the carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid.

Step-by-Step Protocol:

- Starting Material: Commercially available 3-(3-hydroxyphenyl)propanoic acid.
- Reduction: The carboxylic acid is reduced to the primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent (like THF) is typically used for this transformation. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
- Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate the aluminum salts.
- Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.

3-(3-hydroxyphenyl)propanoic acid

Reduction

3-(3-Hydroxypropyl)phenol

1. LiAlH_4 , THF
2. H_2O workup

[Click to download full resolution via product page](#)**Caption:** Proposed synthetic route to **3-(3-Hydroxypropyl)phenol**.

Spectroscopic Analysis

The structural elucidation of **3-(3-Hydroxypropyl)phenol** relies on standard spectroscopic techniques. The expected data provides a fingerprint for the identification and purity assessment of the compound.

Table 2: Predicted Spectroscopic Data for **3-(3-Hydroxypropyl)phenol**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (4H): Complex multiplet pattern in the range of δ 6.6-7.2 ppm.[14]-Hydroxyl Protons (2H): Two broad singlets, one for the phenolic OH (variable, $\sim\delta$ 4.5-8.0 ppm) and one for the alcoholic OH (variable, $\sim\delta$ 1.5-4.0 ppm).[15]- Methylene Protons (6H):<ul style="list-style-type: none">- CH_2 adjacent to the aromatic ring ($\sim\delta$ 2.6 ppm, triplet).- CH_2 adjacent to the alcohol ($\sim\delta$ 3.6 ppm, triplet).- Central CH_2 group ($\sim\delta$ 1.8 ppm, multiplet).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: 6 signals, with the carbon bearing the OH group being the most downfield (~155 ppm).- Aliphatic Carbons: 3 signals for the propyl chain carbons (~δ 62, 34, 32 ppm).
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M^+): A distinct peak at $m/z = 152$.[16]- Key Fragments: Loss of water ($\text{M}-18$), cleavage of the propyl chain. Phenols often show a characteristic loss of CO ($\text{M}-28$).[15]
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: Broad absorption band in the range of 3200-3600 cm^{-1} (for both alcohol and phenol).- Aromatic C-H Stretch: Absorptions just above 3000 cm^{-1}.- Aliphatic C-H Stretch: Absorptions just below 3000 cm^{-1}.- C=C Aromatic Stretch: Peaks in the 1450-1600 cm^{-1} region.

Biological Activity and Potential Applications

While specific biological activities for **3-(3-Hydroxypropyl)phenol** are not extensively reported, its chemical structure allows for informed predictions based on the broader class of phenolic compounds.

- **Antioxidant Activity:** Phenolic hydroxyl groups are known to be excellent hydrogen donors, which allows them to scavenge free radicals.[17] It is highly probable that **3-(3-Hydroxypropyl)phenol** possesses antioxidant properties.
- **Antimicrobial Activity:** Many simple phenols exhibit antimicrobial and antifungal activities.[4] This compound could be investigated for its potential to inhibit the growth of various microorganisms.
- **Synthetic Intermediate:** Its bifunctional nature (possessing two hydroxyl groups at different positions) makes it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates and polymers.[18] The ortho-isomer, 2-(3-Hydroxypropyl)phenol, is noted as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[18]

Conclusion

3-(3-Hydroxypropyl)phenol is a naturally occurring phenolic compound with a straightforward chemical structure that belies its potential for interesting biological activity and synthetic utility. While its natural abundance may be low, efficient chemical synthesis makes it readily accessible for further research. Future investigations should focus on a thorough evaluation of its biological properties, particularly its antioxidant and antimicrobial potential, and its use as a versatile building block in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]
- 2. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1424-74-4|3-(3-Hydroxypropyl)phenol|BLD Pharm [bldpharm.com]
- 6. Naturally occurring phenols - Wikipedia [en.wikipedia.org]
- 7. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Antioxidant Activity of Polyphenols Derived from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propolis: A Wonder Bees Product and Its Pharmacological Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3-Phenylpropanol [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]
- To cite this document: BenchChem. [Discovery and natural occurrence of 3-(3-Hydroxypropyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072551#discovery-and-natural-occurrence-of-3-3-hydroxypropyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com